

Spectroscopic Showdown: A Comparative Analysis of Fluorinated and Non-Fluorinated Aminobenzodioxoles

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Compound of Interest

Compound Name: 4-Amino-2,2-difluoro-1,3-benzodioxole

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A detailed spectroscopic comparison between the non-fluorinated compound, 1,3-Benzodioxol-5-amine, and its fluorinated analogue, 2,2-difluoro-1,3-benzodioxol-5-amine, reveals significant shifts in their spectral properties, offering valuable insights for researchers in drug discovery and materials science. This guide provides a comprehensive overview of their ^1H NMR, ^{13}C NMR, ^{19}F NMR, IR, Mass Spectrometry, and UV-Vis data, alongside detailed experimental protocols.

The introduction of fluorine atoms into organic molecules is a widely used strategy to modulate their physicochemical and biological properties. In the case of aminobenzodioxoles, a common scaffold in medicinal chemistry, fluorination is expected to impact electron distribution, lipophilicity, and metabolic stability. This comparative analysis aims to provide a clear, data-driven understanding of these effects from a spectroscopic perspective.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data for 1,3-Benzodioxol-5-amine and a representative fluorinated analogue, 2,2-difluoro-1,3-benzodioxol-5-amine. Data for the fluorinated compound is based on typical values for similarly structured molecules due to the limited availability of directly published spectra.

Table 1: ^1H NMR Data (400 MHz, CDCl_3)

Compound	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
1,3-Benzodioxol-5-amine	6.63	d, J=8.1 Hz	1H	H-7
	6.25	d, J=2.3 Hz	1H	H-4
	6.17	dd, J=8.1, 2.3 Hz	1H	H-6
	5.83	s	2H	O-CH ₂ -O
	3.5 (broad s)	s	2H	-NH ₂
2,2-difluoro-1,3-benzodioxol-5-amine	~7.0-7.2	m	1H	H-7
	~6.8-7.0	m	1H	H-4
	~6.7-6.9	m	1H	H-6
	~3.7 (broad s)	s	2H	-NH ₂

Table 2: ^{13}C NMR Data (100 MHz, CDCl_3)

Compound	Chemical Shift (δ , ppm)	Assignment
1,3-Benzodioxol-5-amine	148.3	C-3a
141.5	C-7a	
140.9	C-5	
108.5	C-7	
105.7	C-6	
101.0	O-CH ₂ -O	
98.1	C-4	
2,2-difluoro-1,3-benzodioxol-5-amine	~145-150	C-3a/C-7a
~140-145	C-5	
~115-125 (t, JC-F \approx 280-300 Hz)	O-CF ₂ -O	
~110-120	C-7	
~105-115	C-6	
~100-110	C-4	

Table 3: IR, Mass Spectrometry, and UV-Vis Data

Spectroscopic Technique	1,3-Benzodioxol-5-amine	2,2-difluoro-1,3-benzodioxol-5-amine
IR (cm ⁻¹)	3450, 3360 (N-H stretch), 2890 (C-H stretch), 1620 (N-H bend), 1510, 1490 (aromatic C=C), 1250 (C-N stretch), 1040 (C-O stretch)	~3450, 3360 (N-H stretch), ~1620 (N-H bend), ~1250 (C-N stretch), Strong C-F stretches expected ~1100-1300
Mass Spectrometry (EI)	m/z 137 (M ⁺), 108, 81, 52[1]	m/z 173 (M ⁺), other fragments would depend on the fragmentation pathway.
UV-Vis (in Ethanol)	$\lambda_{\text{max}} \approx 230 \text{ nm}$, ~280 nm[2]	Bathochromic or hypsochromic shifts may be observed depending on electronic effects.

Experimental Protocols

Synthesis of 1,3-Benzodioxol-5-amine: A common route to 1,3-Benzodioxol-5-amine involves the reduction of the corresponding nitro compound, 5-nitro-1,3-benzodioxole.

- Nitration: 1,3-Benzodioxole is nitrated using a mixture of nitric acid and sulfuric acid at low temperatures to yield 5-nitro-1,3-benzodioxole.
- Reduction: The nitro group is then reduced to an amine. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid, or catalytic hydrogenation with a palladium catalyst.
- Work-up and Purification: After the reaction is complete, the mixture is basified to deprotonate the amine, which is then extracted with an organic solvent. The product is purified by distillation or recrystallization.[2]

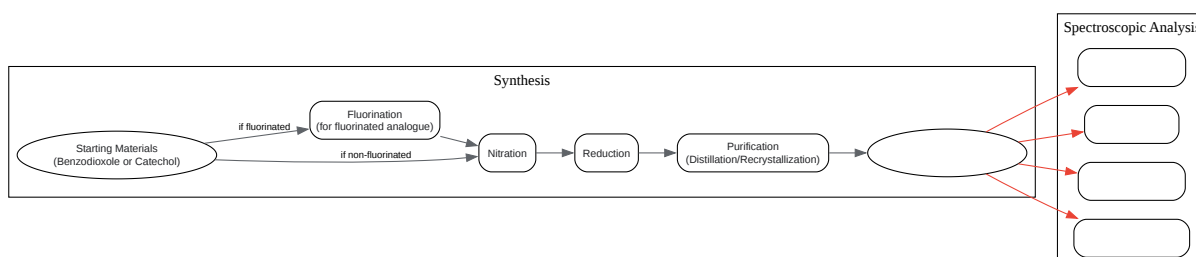
Synthesis of 2,2-difluoro-1,3-benzodioxol-5-amine: The synthesis of the fluorinated analogue typically starts with catechol, which is first fluorinated and then subjected to nitration and reduction.

- **Difluorination of Catechol:** Catechol is reacted with a fluorinating agent such as carbon tetrachloride and anhydrous hydrogen fluoride under pressure to form 2,2-difluoro-1,3-benzodioxole.
- **Nitration:** The 2,2-difluoro-1,3-benzodioxole is then nitrated, typically at the 5-position, using standard nitrating conditions.
- **Reduction:** The resulting 5-nitro-2,2-difluoro-1,3-benzodioxole is reduced to the desired amine using a suitable reducing agent, similar to the non-fluorinated analogue.

Spectroscopic Analysis:

- **NMR Spectroscopy:** ^1H , ^{13}C , and ^{19}F NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.^{[3][4]} Samples are dissolved in a deuterated solvent such as chloroform- d (CDCl_3) or dimethyl sulfoxide- d_6 ($\text{DMSO}-d_6$). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane).
- **IR Spectroscopy:** Infrared spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer.^[5] Samples can be analyzed as a thin film on a salt plate (for liquids), as a KBr pellet (for solids), or using an Attenuated Total Reflectance (ATR) accessory.
- **Mass Spectrometry:** Mass spectra are typically acquired using an electron ionization (EI) source. The sample is introduced into the spectrometer, ionized by an electron beam, and the resulting fragments are separated based on their mass-to-charge ratio (m/z).
- **UV-Vis Spectroscopy:** UV-Vis spectra are recorded on a spectrophotometer using a quartz cuvette. The sample is dissolved in a UV-transparent solvent, such as ethanol or methanol, and the absorbance is measured over a range of wavelengths (typically 200-400 nm for these compounds).^[2]

Visualizing the Workflow



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Caption: A typical workflow for the synthesis and spectroscopic characterization of aminobenzodioxoles.

This guide provides a foundational spectroscopic comparison between fluorinated and non-fluorinated aminobenzodioxoles. The presented data and protocols can serve as a valuable resource for researchers working with these important chemical entities.

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